![molecular formula C7H16Cl2N2 B13922674 7-Methyl-3,7-diazabicyclo[4.2.0]octane;dihydrochloride](/img/structure/B13922674.png)
7-Methyl-3,7-diazabicyclo[4.2.0]octane;dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Methyl-3,7-diazabicyclo[4.2.0]octane;dihydrochloride is a bicyclic organic compound with the molecular formula C7H14N2. This compound is known for its unique structure, which includes a bicyclic ring system with nitrogen atoms at the 3 and 7 positions. It is often used in various chemical and pharmaceutical applications due to its reactivity and stability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-3,7-diazabicyclo[4.2.0]octane;dihydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diamine with a methylating agent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize the production efficiency.
化学反应分析
Types of Reactions
7-Methyl-3,7-diazabicyclo[4.2.0]octane;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in an anhydrous ether solution.
Substitution: Nucleophiles such as halides or amines in polar solvents.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with additional hydrogen atoms.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.
科学研究应用
7-Methyl-3,7-diazabicyclo[4.2.0]octane;dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as a catalyst in various industrial processes.
作用机制
The mechanism of action of 7-Methyl-3,7-diazabicyclo[4.2.0]octane;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into active sites of enzymes, inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions.
相似化合物的比较
Similar Compounds
3,7-Diazabicyclo[4.2.0]octane: Lacks the methyl group at the 7 position.
7-Ethyl-3,7-diazabicyclo[4.2.0]octane: Contains an ethyl group instead of a methyl group at the 7 position.
7-Phenyl-3,7-diazabicyclo[4.2.0]octane: Contains a phenyl group at the 7 position.
Uniqueness
7-Methyl-3,7-diazabicyclo[4.2.0]octane;dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the methyl group at the 7 position enhances its reactivity and stability compared to its analogs.
属性
分子式 |
C7H16Cl2N2 |
|---|---|
分子量 |
199.12 g/mol |
IUPAC 名称 |
7-methyl-3,7-diazabicyclo[4.2.0]octane;dihydrochloride |
InChI |
InChI=1S/C7H14N2.2ClH/c1-9-5-6-4-8-3-2-7(6)9;;/h6-8H,2-5H2,1H3;2*1H |
InChI 键 |
CMJCGHPAIJPWQI-UHFFFAOYSA-N |
规范 SMILES |
CN1CC2C1CCNC2.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


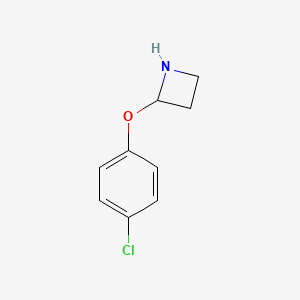
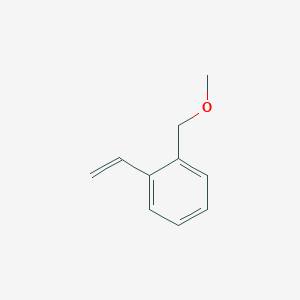
![5-Phenyl-2-[2-(phenylmethoxy)ethyl]pyridine](/img/structure/B13922614.png)
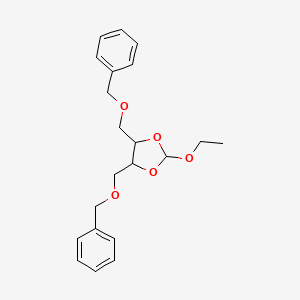
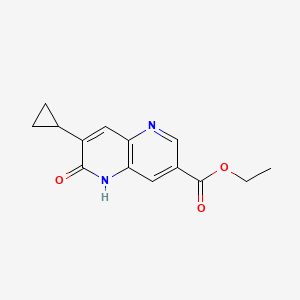
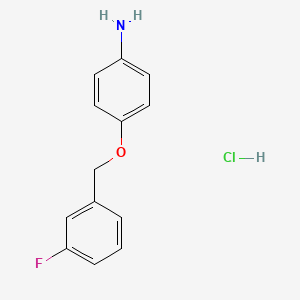
![5,7-dichloro-N-[3-(trifluoromethyl)phenyl]-[1,3]thiazolo[4,5-d]pyrimidine-2-sulfonamide](/img/structure/B13922645.png)

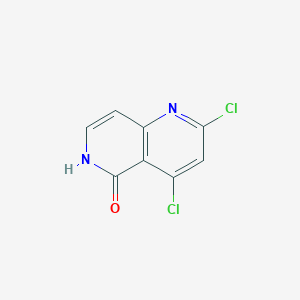
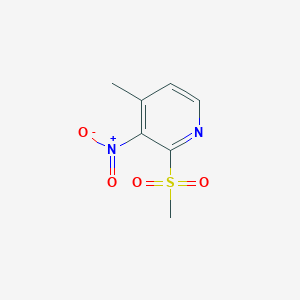
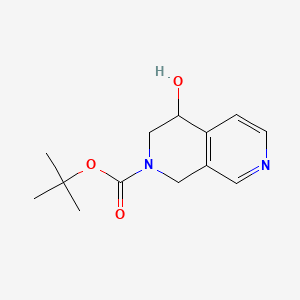


![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B13922668.png)
